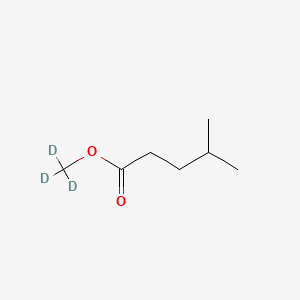
4-Methylvaleric Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylvaleric Acid Methyl-d3 Ester, also known as trideuteriomethyl 4-methylpentanoate, is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylvaleric Acid Methyl-d3 Ester typically involves the esterification of 4-methylvaleric acid with methanol-d3. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified using distillation or chromatography techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-Methylvaleric acid
Reduction: 4-Methylvaleric alcohol
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Employed in metabolic pathway analysis to trace the incorporation and transformation of metabolites.
Environmental Research: Used as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Mécanisme D'action
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester is primarily related to its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of metabolites within biological systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable by mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylvaleric Acid Methyl Ester: The non-deuterated version of the compound.
4-Methylpentanoic Acid Methyl Ester: Another name for the non-deuterated version.
Methyl 4-Methylvalerate: A similar ester with a slightly different structure.
Uniqueness
4-Methylvaleric Acid Methyl-d3 Ester is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. The presence of deuterium atoms distinguishes it from its non-deuterated counterparts, providing enhanced sensitivity and specificity in analytical techniques .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
133.20 g/mol |
Nom IUPAC |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
Clé InChI |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCC(C)C |
SMILES canonique |
CC(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
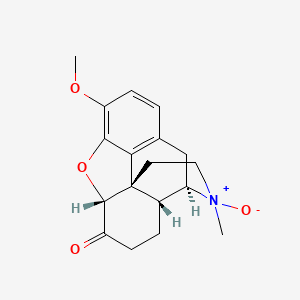
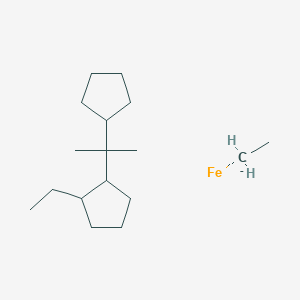
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
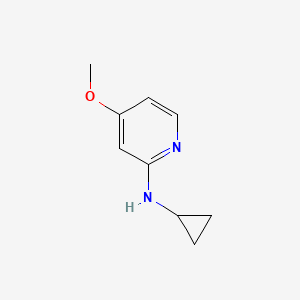
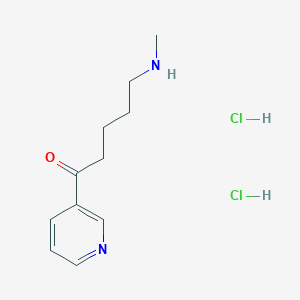
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
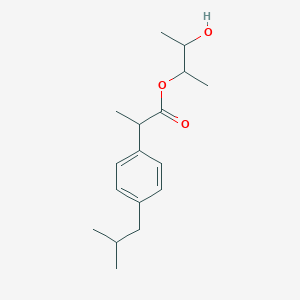

![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
